molecular formula C23H20N2O5S B14967357 methyl 4-{[(6,7-dimethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate

methyl 4-{[(6,7-dimethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate

Cat. No.: B14967357
M. Wt: 436.5 g/mol
InChI Key: YGHJZNQFSFUNOO-UHFFFAOYSA-N
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Description

Methyl 4-{[(6,7-dimethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of thiazine derivatives. Thiazine compounds are known for their diverse biological activities and are often explored for their potential medicinal applications .

Preparation Methods

The synthesis of methyl 4-{[(6,7-dimethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate involves multiple steps. One common method includes the reaction of 6,7-dimethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazine with methyl 4-aminobenzoate under specific conditions. The reaction typically requires a solvent such as toluene and is carried out under reflux conditions . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Methyl 4-{[(6,7-dimethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 4-{[(6,7-dimethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-{[(6,7-dimethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of certain enzymes and modulation of signaling pathways .

Comparison with Similar Compounds

Methyl 4-{[(6,7-dimethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate can be compared with other thiazine derivatives such as:

These compounds share a common thiazine core but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C23H20N2O5S

Molecular Weight

436.5 g/mol

IUPAC Name

methyl 4-[(6,7-dimethyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carbonyl)amino]benzoate

InChI

InChI=1S/C23H20N2O5S/c1-14-12-16(22(26)24-17-10-8-15(9-11-17)23(27)30-3)13-19-18-6-4-5-7-20(18)31(28,29)25(2)21(14)19/h4-13H,1-3H3,(H,24,26)

InChI Key

YGHJZNQFSFUNOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(S(=O)(=O)C3=CC=CC=C32)C)C(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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